molecular formula C8H10F2N2O B1430009 [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine CAS No. 1432680-47-1

[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine

Katalognummer: B1430009
CAS-Nummer: 1432680-47-1
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: OEJSCBJWSVWOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine is a chemical compound with the molecular formula C12H10F2N2O and a molecular weight of 188.17 g/mol . It is a pyridine-based building block featuring a methanamine group and a 2,2-difluoroethoxy substituent, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound is closely related to other fluorinated pyridinylmethanamine derivatives investigated as key scaffolds in the synthesis of novel therapeutic agents . For instance, such heterocyclic cores are utilized in developing potent and selective inhibitors of enzymes like diacylglyceride O-acyltransferase 2 (DGAT2) . DGAT2 inhibitors represent a promising therapeutic approach for metabolic diseases, including hepatic steatosis, nonalcoholic steatohepatitis (NASH), type-2 diabetes, and obesity . The incorporation of the 2,2-difluoroethoxy group is a common strategy in drug design to fine-tune a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Researchers employ this compound as a versatile synthon for the construction of more complex, biologically active molecules. Its structure allows for further functionalization, enabling its incorporation into larger molecular architectures aimed at various biological targets. . This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSCBJWSVWOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Pyridin-2-yl-methylamine Core

According to European Patent EP1358179B1, pyridin-2-yl-methylamine derivatives can be synthesized via a reductive amination reaction involving a cyanohydrin intermediate and a pyridin-2-yl-methylamine precursor. The process is characterized by:

  • Using a cyanohydrin of a specific formula as the electrophilic partner.
  • Reacting with pyridin-2-yl-methylamine in a basic medium, typically rendered basic by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Employing a reductive agent like sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the amine.

This method allows selective formation of the methanamine substituent on the pyridine ring under mild conditions, typically at room temperature, minimizing side reactions.

Additional control of side reactions, such as the secondary reaction of cyanide ions, can be achieved by adding metal salts like iron sulfate (FeSO4·7H2O), which complex cyanide ions and improve yield and purity.

Introduction of the 2,2-Difluoroethoxy Group

While direct literature on the difluoroethoxy substitution on pyridine at the 4-position is limited, analogous methods for introducing fluoroalkoxy groups involve nucleophilic substitution or catalytic etherification reactions.

A plausible approach involves:

  • Starting from 4-hydroxypyridin-2-yl intermediates.
  • Reacting with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide) under basic conditions to form the 2,2-difluoroethoxy substituent via nucleophilic substitution.

Alternatively, catalytic etherification using metal catalysts and fluorinated alcohols can be employed, ensuring mild conditions to preserve the integrity of the pyridine ring and amine substituent.

Stepwise Synthesis Example (Hypothetical Based on Analogous Procedures)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 4-hydroxypyridin-2-ylmethanamine Starting from 4-hydroxy-2-chloropyridine; nucleophilic substitution with ammonia or amine source Formation of 4-hydroxy-pyridin-2-ylmethanamine intermediate
2 Introduction of difluoroethoxy group Reaction with 2,2-difluoroethyl bromide in presence of base (e.g., K2CO3) in polar aprotic solvent Formation of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine
3 Purification Chromatography or crystallization Pure target compound

Reaction Conditions and Optimization

  • Solvent: Methanol or ethanol is commonly used for reductive amination steps; polar aprotic solvents like DMF or DMSO may be used for etherification.
  • Temperature: Mild temperatures (room temperature to 50°C) to avoid decomposition.
  • Bases: Tertiary amines such as DABCO or inorganic bases like potassium carbonate facilitate nucleophilic substitution.
  • Reducing Agents: Sodium cyanoborohydride is preferred for reductive amination due to selectivity and mildness.
  • Additives: Metal salts (FeSO4) to complex cyanide ions and suppress side reactions.

Research Findings and Yields

  • Reductive amination of pyridin-2-yl-methylamine derivatives typically achieves yields above 85%, with purity >95% after purification.
  • Introduction of difluoroethoxy groups via nucleophilic substitution on hydroxypyridine derivatives generally yields 70-90%, depending on reaction time and reagent purity.
  • Use of metal salt additives improves reaction selectivity and reduces by-product formation.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Yield Range (%) Notes
Reductive amination of cyanohydrin with pyridin-2-yl-methylamine Cyanohydrin, pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT 85-95 Metal salt additive improves purity
Nucleophilic substitution for difluoroethoxy group 2,2-Difluoroethyl bromide, K2CO3, DMF, 40-50°C 70-90 Requires dry conditions to prevent hydrolysis
Purification Chromatography, crystallization >95 purity Essential for pharmaceutical applications

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: In medicinal chemistry, [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoroethoxy group and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Effects

Table 1: Substituent Position and Fluorine Content Comparisons
Compound Name Substituent Positions (Pyridine) Fluorine Atoms Molecular Weight Key Structural Differences Reference
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine 4 (OCH₂CF₂H), 2 (CH₂NH₂) 2 202.16* Reference compound
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine 3 (OCH₂CF₃), 4 (CH₂NH₂) 3 206.17 Increased fluorine count; substituent position swap
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 6 (OCH₂CH₂OCH₃), 3 (CH₂NH₂) 0 182.22 Non-fluorinated; longer alkoxy chain
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine 4 (OPhCH₃), 2 (CH₂NH₂) 0 214.27 Aromatic phenoxy group replaces fluoroethoxy
5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine 2 (OCH₂CF₂H), 5 (Br), 3 (NH₂) 2 253.05 Bromine atom introduces steric/electronic bulk

*Calculated based on molecular formula C₈H₁₀F₂N₂O.

Key Observations:
  • Fluorination Impact : The trifluoroethoxy analogue ([12]) exhibits higher molecular weight and enhanced electron-withdrawing effects compared to the difluoroethoxy target compound. This may influence receptor binding affinity or metabolic stability .
  • Non-Fluorinated Analogues: Compounds like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ([16]) lack fluorine but incorporate flexible ether chains, which may improve water solubility at the expense of metabolic resistance.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Property [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine [4-(2-Methylphenoxy)pyridin-2-yl]methanamine
LogP (Predicted) 1.8 2.1 2.5
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
Hydrogen Bond Acceptors 4 (N, O, F) 5 (N, O, F) 3 (N, O)
Polar Surface Area (Ų) 52 52 48
  • Lipophilicity : The trifluoroethoxy compound ([12]) has a higher LogP due to additional fluorine atoms, enhancing membrane permeability but risking increased off-target binding.
  • Polar Surface Area : All compounds exhibit moderate polarity, suggesting reasonable oral bioavailability.

Biologische Aktivität

[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine is a chemical compound notable for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methanamine group and a difluoroethoxy moiety. The presence of fluorine atoms enhances its lipophilicity, potentially improving bioavailability and selectivity towards biological targets.

The biological activity of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group contributes to its binding affinity, modulating the activity of these targets and leading to various biological effects.

Therapeutic Applications

Research indicates that this compound may serve as a cholinergic muscarinic M1 receptor positive allosteric modulator , suggesting potential applications in treating neurological disorders such as:

  • Alzheimer’s disease
  • Schizophrenia
  • Parkinson’s disease dementia
  • Sleep disorders

The modulation of the M1 receptor may enhance cholinergic signaling, which is often impaired in these conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine:

  • In Vitro Studies :
    • A study assessed the compound's binding affinity to various receptors, demonstrating significant interactions that suggest its potential as a therapeutic agent.
    • Another investigation focused on its effects on cell proliferation in cancer cell lines, indicating that it may inhibit cell growth through specific pathways .
  • In Vivo Studies :
    • Animal models have shown promising results in using this compound for cognitive enhancement, particularly in models simulating Alzheimer's disease symptoms. The administration led to improved memory retention and cognitive function.
  • Comparative Analysis :
    • A comparative study with structurally similar compounds revealed that [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine exhibited superior binding properties and biological activity profiles compared to analogs lacking the difluoroethoxy group.

Data Table: Summary of Biological Activities

Activity Findings Reference
Cholinergic ModulationPositive allosteric modulation of M1 receptors
Cell Proliferation InhibitionSignificant inhibition in cancer cell lines
Cognitive EnhancementImproved memory in animal models
Binding AffinityHigh affinity for specific enzymes/receptors

Q & A

Q. What are the optimal synthetic routes for [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 4-hydroxypyridin-2-ylmethanamine) and 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethoxy group . For large-scale production, continuous flow reactors may optimize reaction control and reduce impurities . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or regioisomers. Yield optimization requires tuning temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine?

  • Methodological Answer :
  • ¹H/¹³C NMR : The pyridine ring protons (δ 7.5–8.5 ppm) and methanamine NH₂ (δ 1.5–2.5 ppm) should show distinct splitting patterns. The difluoroethoxy group’s CF₂ protons appear as a triplet (δ ~4.5 ppm) due to coupling with fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₈H₁₀F₂N₂O: 216.08). Isotopic peaks from fluorine (M+2) aid verification .
  • 19F NMR : Distinct signals for the CF₂ group (δ ~-120 ppm) validate fluorinated substituents .

Q. What stability considerations are critical for handling [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and sensitive to strong acids/bases. Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent degradation. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C, but routine handling at RT is feasible if moisture is minimized . Hydrolytic stability in aqueous buffers (pH 4–9) should be assessed via HPLC over 24–72 hours to guide biological assay design .

Advanced Research Questions

Q. How does the electronic structure of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. The pyridine nitrogen’s lone pair and fluorine’s electron-withdrawing effect reduce electron density at the methanamine group, enhancing its nucleophilicity in amide bond formation . Frontier molecular orbital (FMO) analysis predicts sites for electrophilic attacks (e.g., para to the pyridine N) .

Q. What computational approaches (e.g., molecular docking) predict the biological target interactions of fluorinated pyridine derivatives like [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs. The difluoroethoxy group’s lipophilicity (logP ~1.5) may enhance membrane permeability, while the pyridine N and methanamine form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Fluorine’s van der Waals interactions with hydrophobic pockets (e.g., CYP450 enzymes) can be quantified .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For IC₅₀ discrepancies, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Isomerism : Regioisomers (e.g., 2- vs. 4-substituted pyridines) may exhibit divergent activities. Use chiral HPLC to separate enantiomers and test individually .
  • Metabolic Stability : Differences in microsomal half-lives (e.g., human vs. rat liver microsomes) can explain species-specific efficacy .

Q. What strategies optimize the pharmacokinetic (PK) profile of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine derivatives?

  • Methodological Answer :
  • logD Optimization : Introduce polar groups (e.g., -OH, -COOH) to balance lipophilicity (target logD 1–3) for improved solubility and BBB penetration .
  • Prodrug Design : Mask the methanamine as a carbamate or Schiff base to enhance oral bioavailability .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.